

Technical Guide: Specificity and Application of - Agatoxin TK

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Compound of Interest

Compound Name: *omega-agatoxin TK*

CAS No.: 158484-42-5

Cat. No.: B600016

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Content Type: Publish Comparison Guide Audience: Electrophysiologists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

-Agatoxin TK (

-Aga TK) is a 48-amino acid peptide toxin isolated from the venom of the funnel-web spider *Agelenopsis aperta*.^[1] While often used interchangeably with its homolog

-Agatoxin IVA,

-Aga TK exhibits distinct structural and kinetic properties that define its utility in isolating P/Q-type voltage-gated calcium channels (CaV2.1).

This guide dissects the specificity of

-Aga TK against key alternatives (

-Aga IVA,

-Conotoxin MVIIC, and

-Conotoxin GVIA), provides critical insights into the "D-Serine" synthetic pitfall, and details a self-validating electrophysiological protocol for confirming P-type current isolation.

Mechanistic Profile: Gating Modification vs. Pore Block

Unlike pore-blocking toxins (e.g., TTX) that physically occlude the ion conducting pathway,

-Aga TK functions as a gating modifier.[2]

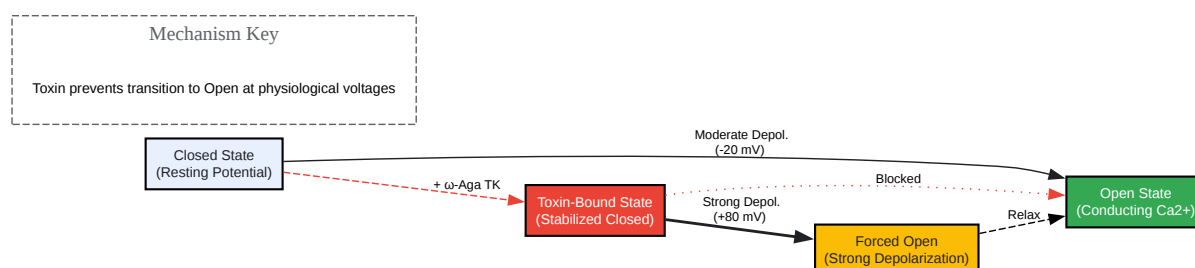
- Mechanism: The toxin binds to the extracellular S3-S4 linker of the Domain IV voltage sensor. It stabilizes the channel in a "reluctant" closed state, effectively shifting the voltage dependence of activation to hyper-depolarized potentials.
- Voltage-Dependent Reversal: Because the toxin binds to the voltage sensor rather than the pore, strong depolarization can physically force the channel open, temporarily dislodging or overcoming the toxin's effect. This unique property allows researchers to distinguish

-Aga TK block from non-specific current run-down.

Diagram: Gating Modifier Mechanism

The following diagram illustrates the kinetic shift induced by

-Aga TK and the "Relief of Block" phenomenon.



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Caption:

-Aga TK stabilizes the closed state (Red). Strong depolarization (Yellow) overcomes this stabilization, a signature of gating modifiers.

Critical Expertise: The Synthetic "Isoform Trap"

Warning: Commercial synthesis of

-Aga TK presents a major reproducibility risk that is often overlooked.

Native

-Aga TK contains a D-Serine residue at position 46.[1][3] Standard solid-phase peptide synthesis often defaults to L-Serine at this position unless specified.

- Native (D-Ser46):
~1–10 nM (P-type).
- Synthetic (L-Ser46):
~800 nM (P-type).

Actionable Insight: When sourcing

-Aga TK, you must verify the stereochemistry of Ser46. Using the L-Ser isoform will lead to false negatives or the requirement of massive concentrations that compromise specificity.

Comparative Analysis: -Aga TK vs. Alternatives

The following table contrasts

-Aga TK with its primary competitors. Note that while

-Aga IVA is the closest homolog,

-Conotoxin MVIIC is the most common "broad-spectrum" alternative.

Table 1: Specificity and Kinetic Profile

Feature	-Agatoxin TK	-Agatoxin IVA	-Conotoxin MVIIC	-Conotoxin GVIA
Primary Target	CaV2.1 (P/Q-type)	CaV2.1 (P/Q-type)	CaV2.1 & CaV2.2	CaV2.2 (N-type)
Specificity	High (P-type > Q-type)	High (P-type > Q-type)	Low (Mixed N & P/Q)	Very High (N-type only)
P-type	~1–10 nM	~2 nM	~100–200 nM	No Effect
Q-type	~100 nM	~100–200 nM	~100–200 nM	No Effect
Mechanism	Gating Modifier	Gating Modifier	Pore Blocker	Pore Blocker
Reversibility	Reversible (Voltage-dependent)	Quasi-irreversible	Slowly Reversible	Irreversible
Use Case	Precise P-type isolation; Studying gating kinetics	Standard P-type definition	Broad HVA block; "Resistant" current analysis	Subtraction (Negative Control)

Key Differentiator:

- vs. Aga IVA: Aga TK and IVA are functionally similar, but TK is often preferred in specific synaptic release assays due to slightly different tissue penetration profiles.
- vs. MVIIC: MVIIC is "dirty" for P-type research. It blocks N-type channels effectively. If you use MVIIC, you must pre-block with GVIA to claim P/Q specificity.

Experimental Protocol: Validated P-Type Isolation

Objective: Isolate CaV2.1 currents in whole-cell patch clamp using the "Subtraction and Reversal" method.

Reagents

- External Solution: Tyrode's with TTX (1 M) to block Na⁺, TEA-Cl (20 mM) to block K⁺.
- Toxin A:
 - Conotoxin GVIA (1 M) – To silence N-type.[4]
- Toxin B:
 - Agatoxin TK (200 nM) – To target P/Q-type.

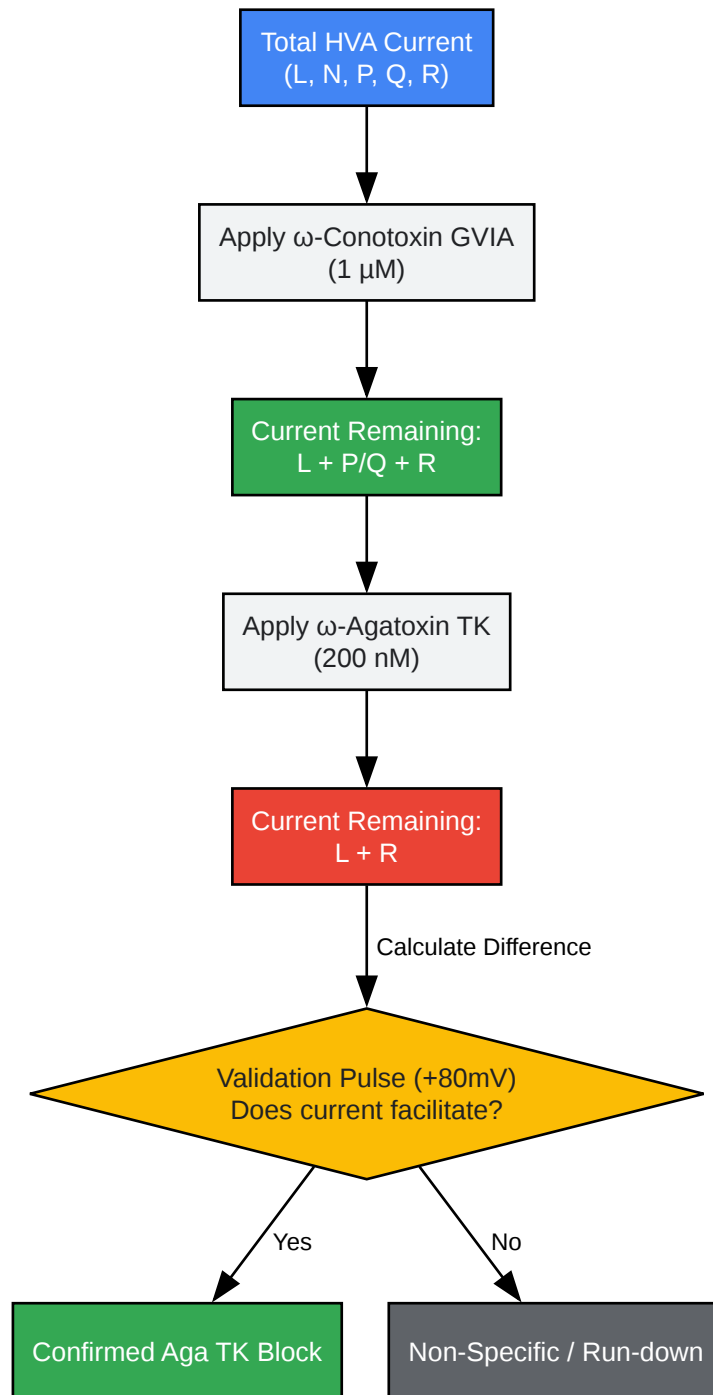
Workflow

- Baseline Recording:
 - Hold at -80 mV.
 - Step to -10 mV (100 ms).
 - Record Total
- N-Type Removal (The Subtraction Step):
 - Perfuse
 - Conotoxin GVIA (1 M) for 2–5 mins.
 - Wait for steady state (current amplitude stabilizes).
 - Result: Remaining current is P/Q + R + L.
- P/Q-Type Blockade:
 - Perfuse

-Agatoxin TK (200 nM).

- Monitor current reduction.
- Note: P-type blocks rapidly; Q-type requires the higher concentration (100-200 nM) and longer perfusion.
- The "Pulse" Validation (Crucial Step):
 - To prove the block is due to Aga TK (gating modification) and not run-down:
 - Apply a strong depolarizing pre-pulse (+80 mV for 10 ms) immediately before the test pulse.
 - Observation: You should see a transient increase in current (facilitation) as the toxin is knocked off the sensor.
 - If no facilitation occurs: The block was likely run-down or non-specific.

Diagram: Isolation Logic



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Caption: Logical flow for pharmacologically isolating P/Q currents and validating specificity.

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